N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide, also known as DMMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antifungal and Antimicrobial Activities N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide derivatives have been identified as potent antifungal agents, particularly against Candida and Aspergillus species. The modification of the molecule by introducing a gem-dimethyl group on the morpholin-2-one core has led to enhanced plasmatic stability while retaining antifungal efficacy. This optimization has yielded compounds with broad antifungal activity against various fungi, including molds and dermatophytes, demonstrating potential for therapeutic applications in combating fungal infections (Bardiot et al., 2015).
Structural and Binding Studies Research on the structural aspects of N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide and its derivatives has shown potential in forming inclusion compounds and salts with various agents. These studies provide insights into the molecule's ability to engage in complex formation, which could be leveraged in developing new materials or pharmaceutical formulations (Karmakar et al., 2007).
Chemical Synthesis and Drug Design The compound and its derivatives have been involved in the synthesis of various pharmacologically active molecules. For example, derivatives have shown antimicrobial and hemolytic activity, suggesting their potential as templates for designing new antimicrobial agents with specific target profiles. The chemical versatility of N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide allows for the exploration of novel therapeutic agents with optimized efficacy and reduced toxicity (Gul et al., 2017).
Pharmacological Evaluations The molecule's derivatives have been evaluated for various pharmacological properties, including analgesic and anti-inflammatory activities. This research indicates the compound's potential as a foundation for developing new drugs that could offer superior pain relief and anti-inflammatory effects compared to existing medications. Such studies are crucial in identifying novel therapeutic compounds with enhanced effectiveness and safety profiles (Ahmadi et al., 2014).
Molecular Docking and Enzyme Inhibition Investigations into the enzyme inhibitory activities of derivatives have utilized molecular docking studies to understand the interactions at the molecular level. These studies aim to identify compounds with potential therapeutic applications in treating diseases associated with enzymatic dysregulation, showcasing the molecule's utility in discovering new drugs through targeted enzyme inhibition (Riaz et al., 2020).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-12(2)9-13(8-11)15-14(17)10-16-3-5-18-6-4-16/h7-9H,3-6,10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTIWQNOUZNNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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